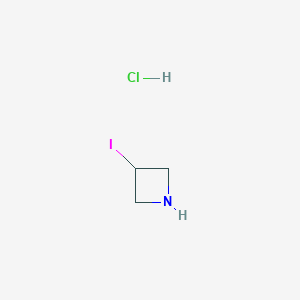

3-Iodoazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodoazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODKUVGRMBMMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673751 | |

| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193386-43-4 | |

| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Workhorse: A Technical Guide to 3-Iodoazetidine Hydrochloride for Advanced Chemical Synthesis

For the discerning researcher in medicinal chemistry and drug development, the azetidine ring is a coveted scaffold, imparting unique three-dimensional character and improved physicochemical properties to bioactive molecules. Among the functionalized azetidines, 3-iodoazetidine hydrochloride emerges as a potent, albeit often transient, building block. Its high reactivity, driven by the inherent strain of the four-membered ring and the excellent leaving group ability of iodine, makes it a valuable intermediate for introducing the azetidine motif via nucleophilic substitution. This guide provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and handling of this compound, offering field-proven insights for its effective utilization in complex synthetic campaigns.

Physicochemical Profile: Understanding the Core Characteristics

Direct experimental data for isolated this compound is scarce in publicly available literature, likely due to its primary role as a reactive intermediate that is often generated and used in situ. However, we can extrapolate its expected properties based on its structure and data from its common precursor, 1-Boc-3-iodoazetidine, and related azetidinium salts.

The conversion from the N-Boc protected, oily liquid precursor to the hydrochloride salt introduces a charged ammonium center. This fundamental change dictates a significant shift in physical properties. This compound is anticipated to be a crystalline solid, a characteristic feature of amine hydrochloride salts. Its stability will be enhanced compared to the free base, though careful handling is still paramount.

Table 1: Predicted and Known Physicochemical Properties

| Property | 1-Boc-3-iodoazetidine (Precursor) | This compound (Predicted) | Rationale for Prediction |

| CAS Number | 254454-54-1 | Not Assigned | The hydrochloride salt is a distinct chemical entity. |

| Molecular Formula | C₈H₁₄INO₂ | C₃H₇ClIN | Removal of the Boc group (C₅H₉O₂) and addition of HCl. |

| Molecular Weight | 283.11 g/mol | 219.45 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to brown clear liquid[1] | White to off-white crystalline solid | Amine hydrochloride salts are typically crystalline solids. |

| Melting Point | Not Applicable (Liquid) | >150 °C (with decomposition) | Amine hydrochlorides have significantly higher melting points than their free bases. Decomposition is likely due to the strained ring and iodo-substituent. |

| Solubility | Soluble in organic solvents (Toluene, Ethyl Acetate)[1] | Soluble in polar protic solvents (water, methanol, ethanol); sparingly soluble in aprotic organic solvents. | The ionic nature of the hydrochloride salt dictates its solubility profile. Polar protic solvents are generally effective for dissolving azetidinium salts.[2] |

| Stability | Light-sensitive; store in a dark place, sealed in dry conditions at room temperature.[3] | More stable than the free base, but potentially hygroscopic and sensitive to light and heat. Should be stored under an inert atmosphere. | Salt formation stabilizes the amine. However, the iodo-substituent and ring strain contribute to potential degradation pathways. |

Synthesis and Purification: A Two-Stage Strategic Approach

The most logical and validated pathway to this compound proceeds through a two-step sequence: the iodination of a protected 3-hydroxyazetidine, followed by the acidic deprotection of the nitrogen. The use of the tert-butyloxycarbonyl (Boc) protecting group is standard practice, offering robust protection during the iodination step and clean removal under acidic conditions which directly yields the desired hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1-Boc-3-iodoazetidine [1]

This procedure is an adaptation of the Appel reaction, a reliable method for converting alcohols to alkyl iodides.

-

Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous toluene, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).

-

Iodination: Add solid iodine (1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and the color will darken.

-

Reaction Progression: Heat the mixture to 100 °C for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into an aqueous solution of sodium bicarbonate. To quench any excess triphenylphosphine, add iodine until a persistent brown color is observed in the organic layer.

-

Purification: Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-Boc-3-iodoazetidine as a clear oil.[1]

Causality Insight: The use of triphenylphosphine and iodine generates a phosphonium iodide intermediate in situ. The hydroxyl group of the 1-Boc-3-hydroxyazetidine then attacks this intermediate, forming a good leaving group which is subsequently displaced by the iodide ion in an Sₙ2 reaction. Imidazole acts as a base to facilitate the reaction.

Part B: Deprotection to this compound

-

Acidic Cleavage: Dissolve the purified 1-Boc-3-iodoazetidine (1 equivalent) in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.

-

Salt Formation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

-

Precipitation: The this compound will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Self-Validation Check: The formation of a precipitate upon addition of acid is a strong indicator of successful salt formation. The product can be further characterized by melting point analysis and spectroscopic methods, though it should be used promptly due to its reactive nature. The dioxolane should be relatively stable to acid in the absence of water.[4]

Workflow Visualization

Caption: Figure 2. Key reactivity pathways for 3-iodoazetidine.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is critical. The safety profile is determined by its components: a reactive alkyl iodide, a strained heterocyclic ring, and its acidic nature as a hydrochloride salt.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While specific toxicity data is unavailable, alkyl iodides are generally considered to be alkylating agents and should be handled with care. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It should be kept in a cool, dark, and dry place to prevent degradation. Its light sensitivity, inherited from the iodo-substituent, is a key consideration.

-

Incompatibilities: Avoid contact with strong bases (which will generate the less stable free base) and strong oxidizing agents.

Conclusion

This compound represents a highly valuable, yet challenging, synthetic intermediate. Its preparation from readily available precursors is straightforward, and its reactivity profile allows for the efficient introduction of the azetidine scaffold into a wide array of molecules. For researchers in drug discovery, understanding the nuances of its synthesis, handling its reactive nature with appropriate precautions, and leveraging its potent electrophilicity are key to unlocking its full potential in the creation of novel chemical entities with enhanced properties. This guide provides the foundational knowledge and practical insights necessary for the successful application of this powerful building block.

References

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Ma, S., & Ni, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13145-13165. [Link]

-

Stamplecoskie, K. G., & Le, T. P. (2021). Azetidinium Lead Halide Ruddlesden–Popper Phases. Crystals, 11(11), 1339. [Link]

-

Coric, I., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12536-12544. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]

-

Tian, J., et al. (2017). Azetidinium lead iodide for perovskite solar cells. Journal of Materials Chemistry A, 5(40), 21421-21427. [Link]

Sources

3-Iodoazetidine Hydrochloride: Advanced Synthesis & Handling Guide

Topic: 3-Iodoazetidine Hydrochloride Synthesis Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

This compound (CAS: 1003-03-8 (salt) / 254454-54-1 (N-Boc precursor)) is a high-value heterocyclic building block in medicinal chemistry. Its strained four-membered ring and the labile C-I bond make it an ideal vector for installing the azetidine motif via cross-coupling (e.g., Negishi, Suzuki) or nucleophilic substitution.

The Synthetic Challenge: The primary challenge in synthesizing 3-iodoazetidine is the balance between reactivity and stability. The azetidine ring is strained (~26 kcal/mol), and the presence of a good leaving group (iodide) at the 3-position makes the free base prone to dimerization or elimination to 1-azabicyclo[1.1.0]butane under basic conditions. Therefore, isolation as the hydrochloride salt is not just convenient but essential for long-term stability.

Recommended Route:

This guide details the Modified Appel Iodination Route . Unlike traditional sulfonate displacement (Mesylate/Tosylate

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two critical phases:

-

Nucleophilic Substitution: Conversion of the hydroxyl group to iodide with inversion of configuration (though irrelevant for the achiral 3-position unless isotopically labeled).

-

Acidolytic Deprotection: Removal of the Boc group under non-aqueous conditions to precipitate the stable salt.

Synthesis Pathway Diagram

Figure 1: Two-step synthetic pathway from commercially available N-Boc-3-hydroxyazetidine.

Detailed Experimental Protocols

Phase 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate

Rationale: The Appel reaction uses triphenylphosphine (

Reagents:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

-

Triphenylphosphine (

) (1.2 - 1.5 equiv) -

Iodine (

) (1.2 - 1.5 equiv) -

Imidazole (1.5 - 2.0 equiv)

-

Solvent: Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

). -

Dissolution: Charge the flask with

(1.5 equiv) and Imidazole (2.0 equiv). Dissolve in anhydrous Toluene (0.1 M concentration relative to substrate). -

Iodine Addition: Cool the mixture to 0 °C. Add Iodine (

, 1.5 equiv) portion-wise. Caution: Exothermic. Stir for 15 minutes until a yellow/orange suspension forms. -

Substrate Addition: Add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv) dissolved in a minimum amount of Toluene dropwise.

-

Reaction: Heat the mixture to 100 °C (reflux) for 1–2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (

) should disappear, and a less polar product (

-

-

Workup:

-

Purification: The crude residue will contain triphenylphosphine oxide (

). Purify via flash column chromatography on silica gel (Gradient: 0%-

Yield: Expect 85–99% as a colorless to pale yellow oil.

-

Phase 2: Deprotection to this compound

Rationale: Aqueous acids (like HCl/water) can complicate the isolation of the water-soluble salt. Using anhydrous HCl in Dioxane or Ether precipitates the product directly, ensuring high purity and preventing hydrolysis.

Reagents:

-

N-Boc-3-iodoazetidine (from Phase 1)

-

4.0 M HCl in Dioxane (excess, ~5-10 equiv)

-

Solvent: Diethyl Ether (

) or Dichloromethane (DCM)[5]

Protocol:

-

Setup: Place N-Boc-3-iodoazetidine (1.0 equiv) in a round-bottom flask.

-

Dissolution: Dissolve in a small volume of

or DCM (just enough to solvate). -

Acidolysis: Cool to 0 °C. Add 4.0 M HCl in Dioxane (5 equiv) dropwise.

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

-

Observation: A white precipitate should form progressively.

-

Checkpoint: TLC (Hexane/EtOAc) should show complete consumption of the N-Boc starting material.

-

-

Isolation:

-

Filter the white solid under an inert atmosphere (if possible) or rapidly on a sintered glass funnel.

-

Wash: Rinse the filter cake copiously with cold

to remove residual HCl and Boc-byproducts. -

Drying: Dry under high vacuum at room temperature for 4 hours.

-

Yield: Expect quantitative conversion (>95%).

-

Storage: Store in a desiccator at -20 °C. Protect from light.

-

Critical Process Parameters (CPPs) & Data

| Parameter | Recommended Range | Impact of Deviation |

| Reaction Temp (Step 1) | 95 °C – 105 °C | < 90°C: Incomplete conversion. > 110°C: Degradation/Elimination. |

| Stoichiometry ( | 1.2 – 1.5 equiv | < 1.0 equiv: Low yield. > 2.0 equiv: Difficult purification ( |

| Deprotection Temp | 0 °C | > 40°C: Risk of C-I bond cleavage or elimination. |

| Atmosphere | Nitrogen / Argon | Moisture introduces |

Yield Comparison of Methods

| Method | Reagents | Typical Yield | Notes |

| Appel (Recommended) | 85-99% | One-pot, high yield, scalable. | |

| Sulfonate Route | 1. | 60-75% | Two steps, lower atom economy, elimination risks. |

Safety & Handling (E-E-A-T)

-

Alkylating Potential: 3-Iodoazetidine is a potent alkylating agent. It can alkylate DNA. Handle with gloves, goggles, and in a fume hood .

-

Stability: The hydrochloride salt is stable for months at -20 °C. The free base is unstable and should be generated in situ only immediately before use.

-

Warning: Do not store the free base. It can polymerize or dimerize.

-

-

Phosphine Residues: Triphenylphosphine and its oxide are toxic. Ensure thorough chromatographic removal in Phase 1.

Troubleshooting

Issue: Product is an oil after Phase 2 (Deprotection).

-

Cause: Residual Dioxane or incomplete precipitation.

-

Solution: Triturate the oil with cold

or Hexanes. Scratch the flask wall to induce crystallization. If it remains oily, rotovap from Methanol/Ether to remove trapped solvent.

Issue: Low Yield in Phase 1.

-

Cause: Moisture in the solvent or old reagents.

-

Solution: Use freshly distilled Toluene. Ensure

is not oxidized (white flakes, not yellow).

Issue: "Azetine" formation (Elimination).

-

Cause: Overheating or excess base.

-

Solution: Strictly control temperature at 100 °C. Do not prolong reaction beyond 2 hours.

References

-

ChemicalBook. (2024). 1-Boc-3-iodoazetidine Synthesis Protocols and Properties. Retrieved from

-

Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines". Arkivoc, 2018(iv), 195-214. Retrieved from

-

Sigma-Aldrich. (2024).[6] 1-Boc-3-Iodoazetidine Product Information & Safety Data Sheet. Retrieved from [6]

-

BenchChem. (2025).[1] General Procedures for Boc Deprotection using Anhydrous HCl. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

3-Iodoazetidine hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 3-Iodoazetidine Hydrochloride

For the modern researcher, scientist, and drug development professional, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the validity of biological assays. This compound, a valuable building block in medicinal chemistry, is prized for its unique strained ring system which allows for the introduction of the azetidine motif into novel chemical entities. However, the very features that make it synthetically attractive—the inherent ring strain and the reactive carbon-iodine bond—also render it susceptible to degradation if not handled and stored with the requisite scientific rigor.

This guide, authored from the perspective of a Senior Application Scientist, moves beyond generic safety data sheet recommendations to provide a deeper understanding of the chemical principles governing the stability of this compound. We will explore the causality behind recommended storage conditions, delineate potential degradation pathways, and provide actionable protocols to ensure the long-term integrity of this critical reagent.

Core Physicochemical and Structural Characteristics

Understanding the inherent properties of this compound is the foundation for comprehending its stability profile. The molecule consists of a four-membered saturated heterocycle (azetidine) substituted with an iodine atom at the 3-position. The nitrogen atom is protonated and balanced by a chloride counter-ion, forming a hydrophilic salt.

| Property | Value | Source/Comment |

| Molecular Formula | C₃H₇ClIN | |

| Molecular Weight | 219.45 g/mol | |

| Appearance | Typically an off-white to light-colored solid | |

| Ring Strain | Approx. 25.4 kcal/mol | The strained ring is a key driver of its reactivity.[1] |

| Key Structural Features | Azetidinium cation, C-I bond | The protonated nitrogen enhances water solubility and ring reactivity. |

Critical Factors Influencing Stability

The stability of this compound is not absolute but is a function of its environment. Several factors can act as catalysts for degradation, compromising sample purity and leading to failed reactions or misleading biological data.

-

Temperature: While many solids are stable at room temperature, elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation. For long-term storage, reduced temperatures are always preferable. General recommendations for related azetidines often suggest storage in a cool place, with some specifying refrigeration (2-8 °C).[2][3]

-

Light: The carbon-iodine bond is known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, initiating radical-mediated degradation pathways. This photosensitivity is a known characteristic of iodo-substituted organic compounds.[4] Therefore, protection from light is a mandatory storage requirement.[1][2]

-

Moisture (Hydrolysis): As a hydrochloride salt, the compound is hygroscopic and readily dissolves in water. In aqueous environments, the azetidinium ion is susceptible to nucleophilic attack by water. This can lead to ring-opening via hydrolysis, a common degradation pathway for strained heterocyclic cations.[3][5] The use of tightly sealed containers is crucial to prevent moisture absorption.[5][6][7]

-

pH: In solution, the pH will dictate the equilibrium between the protonated azetidinium form and the free base. In basic conditions, the deprotonated free base is more nucleophilic and may be more prone to other reactions or polymerization. Strongly acidic or basic conditions can catalyze ring-opening or other degradative processes.[8]

-

Air/Oxygen: While less immediately reactive than light or water, atmospheric oxygen can participate in oxidative degradation pathways, particularly if initiated by light or trace metal impurities. Storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice for ensuring the highest long-term stability.[9]

Potential Degradation Pathways: A Mechanistic View

Based on the fundamental reactivity of azetidinium ions and iodoalkanes, we can postulate several high-probability degradation pathways. These mechanisms are critical for a researcher to understand, as they predict the nature of potential impurities that may arise in a sample.

Pathway A: Hydrolytic Ring-Opening

In the presence of water, the strained azetidinium ring can undergo nucleophilic attack, leading to the formation of an amino alcohol derivative. This is one of the most probable degradation routes for this compound when exposed to moisture.

Caption: Hydrolysis of the azetidinium ring by water.

Pathway B: Photolytic C-I Bond Cleavage

Exposure to light can lead to the homolysis of the weak carbon-iodine bond, generating a highly reactive azetidinyl radical and an iodine radical. The azetidinyl radical can then undergo a variety of secondary reactions, such as dimerization or hydrogen abstraction from solvents.

Caption: Light-induced radical degradation pathway.

Pathway C: Nucleophilic Substitution at C3

The iodide at the C3 position is a good leaving group and can be displaced by other nucleophiles present in a solution, leading to the formation of new azetidine derivatives.

Caption: Substitution of the iodo group by a nucleophile.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a stringent set of storage and handling procedures must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.

Quantitative Storage Recommendations

| Condition | Short-Term (Working Stock, < 1 month) | Long-Term (Archival, > 1 month) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Reduces kinetic rate of all degradation pathways. |

| Atmosphere | Tightly sealed container | Sealed under Argon or Nitrogen | Prevents exposure to moisture and atmospheric oxygen.[9] |

| Light | Amber vial or wrapped in aluminum foil | Stored in an opaque, sealed container inside a freezer | Prevents photolytic C-I bond cleavage.[1][2] |

| Container | Glass vial with a PTFE-lined cap | Fused-seal glass ampoule (ideal) or high-quality vial with inert liner | Ensures an inert and impermeable barrier to environmental factors. |

Protocol for Handling and Aliquoting

The causality behind this protocol is to minimize the exposure of the bulk material to ambient conditions during routine use.

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere Handling: If possible, perform all weighing and aliquoting inside a glovebox or glove bag with a dry, inert atmosphere.

-

Rapid Aliquoting: If a glovebox is unavailable, open the container for the briefest possible time in a fume hood. Use clean, dry spatulas and weigh the desired amount into a pre-tared, dry receiving vial.

-

Purge and Seal: Immediately before sealing the bulk container, gently flush the headspace with dry argon or nitrogen. Seal the container tightly.

-

Proper Storage: Return the bulk container to its designated long-term storage condition promptly. Store the freshly prepared aliquot under the appropriate short-term conditions.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to empirically assess the stability of a specific batch of this compound. The following workflow outlines a basic stability study.

Caption: Experimental workflow for a forced degradation study.

Methodology Details:

-

Time-Zero Analysis: Dissolve a fresh sample of the compound in a suitable solvent (e.g., acetonitrile/water) and immediately analyze by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the initial purity. Obtain a high-resolution mass spectrum (LC-MS) to confirm the mass of the parent ion.

-

Stress Conditions: Prepare several small aliquots of the solid material. Expose these aliquots to controlled stress conditions, such as elevated temperature (e.g., 40°C), high humidity (e.g., in a desiccator with a saturated salt solution), and intense light (e.g., a photostability chamber).

-

Timepoint Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), retrieve one aliquot from each stress condition.

-

Purity and Impurity Profiling: Analyze each retrieved sample using the same HPLC-UV and LC-MS methods established at Time-Zero.

-

Data Interpretation:

-

Purity: Quantify the decrease in the peak area of the parent compound over time to determine the rate of degradation under each condition.

-

Impurity Profiling: Use the LC-MS data to identify the masses of new peaks that appear in the chromatogram. These masses can be correlated with the potential degradation products hypothesized in Section 3 to confirm the degradation pathway.

-

By adhering to these scientifically-grounded principles and protocols, researchers and drug development professionals can ensure the stability and integrity of their this compound, thereby safeguarding the quality and reproducibility of their scientific endeavors.

References

- Alcaraz, L., & Cailly, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.

- HANGZHOU ALLSINO CHEMICAL CO Ltd. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- HANGZHOU ALLSINO CHEMICAL CO Ltd. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride.

- Gahan, L. R., & Kennard, C. H. L. (1982). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.

-

The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

- Gál, B., et al. (2012).

- Couty, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.

- Johansson, E. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose.

- Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Allard, S., et al. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 43(18), 7018-7023.

- Sivo, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113-14120.

- Donham, L. L., & Gronert, S. (2019). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. The Journal of Organic Chemistry, 84(9), 5757-5762.

- Zhdankin, V. V. (2014). Iodine Heterocycles.

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

- Jones, A. M., et al. (2022).

-

OUCI. (n.d.). Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. Retrieved from [Link]

- Jacobson, K. M., & Jacobsen, E. N. (2021).

- Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2493-2501.

- Sivo, A., et al. (2021). Synthesis of Azetidinium Salts via Continuous-Flow. Synfacts, 18(02), 0221.

- Statman, M., et al. (1969). Process for the removal of iodine from organic compounds.

- Sivo, A., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(20), 14113-14120.

- Singh, R., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50201-50239.

- Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF.

- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.

- Jacobson, K. M., & Jacobsen, E. N. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(35), 14078-14084.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 3. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

- 4. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. Aromatic Iodides: Synthesis and Conversion to Heterocycles | MDPI [mdpi.com]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Commercial Availability and Strategic Utilization of 3-Iodoazetidine Building Blocks in Drug Discovery

Introduction: The Rise of the Azetidine Scaffold

To the modern medicinal chemist, the azetidine ring is a privileged scaffold. No longer an esoteric curiosity, this strained four-membered heterocycle has become a cornerstone in the design of novel therapeutics, with several approved drugs now containing this motif.[1] Its appeal lies in its ability to confer desirable properties upon a molecule: improved metabolic stability, enhanced solubility, and a rigid, three-dimensional structure that can precisely orient substituents to engage with biological targets.[2] However, the synthetic accessibility of diversely functionalized azetidines remains a critical bottleneck for many research programs.[1][2]

This guide addresses a common query from researchers: the commercial availability of 3-Iodoazetidine hydrochloride . A direct search for this specific salt often leads to ambiguity. The reality of the chemical supply chain is that the most stable, and therefore most commercially viable, precursor is its N-Boc protected form: 1-Boc-3-iodoazetidine (CAS 254454-54-1) . This document serves as an in-depth technical guide for researchers and drug development professionals, providing a clear path from procurement of the commercially available starting material to the generation and application of the desired reactive intermediate. We will explore the commercial landscape, outline robust protocols for synthesis and deprotection, and discuss the strategic application of this invaluable building block.

Chapter 1: The Commercial Precursor: 1-Boc-3-Iodoazetidine (CAS 254454-54-1)

The journey to utilizing 3-iodoazetidine begins with its protected, commercially available form. The tert-butyloxycarbonyl (Boc) protecting group is essential, as it pacifies the reactive secondary amine, ensuring stability during storage and handling, particularly given the compound's sensitivity to light.[3]

Physicochemical Properties

A thorough understanding of a starting material's properties is the foundation of successful synthesis. The key characteristics of 1-Boc-3-iodoazetidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 254454-54-1 | [3][4][5] |

| Molecular Formula | C₈H₁₄INO₂ | [3][4] |

| Molecular Weight | 283.11 g/mol | [3][4] |

| Appearance | Colorless to light yellow or brown liquid | [3][6] |

| Boiling Point | ~282 °C (predicted) | [3][7] |

| Density | ~1.63 g/mL | [3] |

| Refractive Index | 1.5090 to 1.5130 | [3] |

| Storage Conditions | Room temperature, sealed, in a dry, dark place | [3][7][8] |

| Key Sensitivity | Light Sensitive | [3] |

Commercial Landscape & Procurement

1-Boc-3-iodoazetidine is readily available from a multitude of suppliers, ranging from large global distributors to specialized chemical synthesis companies. The table below presents a representative, non-exhaustive list to illustrate typical availability.

| Supplier | Representative Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR (Purity not specified by vendor) | 1g, 5g |

| Chem-Impex | ≥ 98% | 1g - 250g |

| Synblock | NLT 98% | Custom Quote |

| Anjali Labs | 98.5% | Bulk (up to 500 kg/month ) |

| TCI Chemical | >95.0% | 1g, 5g |

Note: Pricing and availability are subject to change. "AldrichCPR" (Chemicals for Preliminary Research) products are provided for early discovery, and the buyer assumes responsibility for confirming identity and purity.[5]

Procurement Strategy & Quality Assurance

Expert Insight: While this compound is widely listed, the onus of quality verification often falls upon the end-user. For foundational building blocks like this, it is imperative to secure a Certificate of Analysis (CoA) from the supplier. This document should, at a minimum, provide evidence of identity (e.g., ¹H NMR) and purity (e.g., HPLC or GC). Large distributors like Sigma-Aldrich may explicitly state that they do not perform their own analytical testing for certain products, acting solely as a reseller.[5] In such cases, requesting the CoA from the original manufacturer is a prudent step. For process development or scale-up campaigns, engaging with a primary manufacturer like Anjali Labs can provide greater consistency and access to bulk quantities.[6]

Chapter 2: Synthesis, Deprotection, and Handling

This chapter details the critical experimental procedures that bridge the gap between the commercial starting material and the desired reactive intermediate.

Standard Synthesis of 1-Boc-3-Iodoazetidine

While commercially available, understanding the synthesis of 1-Boc-3-iodoazetidine provides valuable context. It is typically prepared from the more accessible 1-N-Boc-3-hydroxyazetidine via an Appel-type reaction. This iodination is a robust and high-yielding transformation.[3]

-

Reaction Setup: To a solution of 1-N-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

-

Heating: Heat the reaction mixture to 100 °C for 1 hour. The causality here is that the heat drives the formation of the phosphonium iodide intermediate, which is necessary for the subsequent Sₙ2 displacement of the activated hydroxyl group.

-

Workup: Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution.

-

Quenching: Add additional iodine to the biphasic mixture until a persistent iodine color is observed in the organic layer. This step is a self-validating control to ensure all excess triphenylphosphine has been consumed, preventing it from co-eluting with the product during chromatography.

-

Extraction & Wash: Separate the organic layer. Wash sequentially with a saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 1-Boc-3-iodoazetidine as a clear oil.

Handling and Storage Protocols

Proper handling is paramount for both safety and reagent integrity.

-

1-Boc-3-Iodoazetidine: This compound is light-sensitive and should be stored in an amber vial or a container protected from light. [3]It is classified as an irritant and harmful if swallowed. [5]Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

This compound: As a hydrochloride salt, this compound is expected to be hygroscopic. It should be stored in a desiccator under an inert atmosphere if possible. Avoid contact with skin and eyes, as it is likely to be a skin and respiratory irritant. [9]Always handle in a well-ventilated fume hood. General guidelines for the storage of chemical commodities should be followed, ensuring containers are kept securely sealed and protected from physical damage. [10]

Chapter 3: Strategic Application in Drug Discovery

The value of 3-iodoazetidine lies in its utility as a reactive intermediate. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group for nucleophilic substitution (Sₙ2) reactions. This allows for the rapid introduction of a wide variety of functional groups at the 3-position of the azetidine ring, a key strategy in library synthesis and lead optimization. [11] The azetidine scaffold itself acts as a bioisostere for other common rings and acyclic fragments, often improving pharmacokinetic properties. Its rigid nature reduces the entropic penalty of binding to a protein target compared to a more flexible linker. [2]

Conclusion

While the direct commercial availability of This compound is limited, this should not be a barrier to its use in research and development. The stable, readily available precursor, 1-Boc-3-iodoazetidine , provides a reliable and cost-effective starting point. The deprotection protocol is straightforward and high-yielding, placing the desired reactive intermediate within easy reach of any competent synthetic chemist. By understanding the commercial landscape and mastering these key transformations, researchers can effectively leverage this powerful building block to accelerate the discovery of novel, azetidine-containing therapeutics.

References

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 . PubChem. [Link]

-

1-Boc-3-iodo-azetidine Manufacturer, Exporter from Aurangabad . Anjali Labs. [Link]

-

Azetidines of pharmacological interest . PubMed. [Link]

-

Guidelines for the Storage of Essential Medicines and Other Health Commodities . IAPHL. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

-

Quality control in the production of radiopharmaceuticals . IAEA TECDOC SERIES. [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination . Domainex. [Link]

-

Discovery and preclinical validation of drug indications using compendia of public gene expression data . PubMed Central. [Link]

-

Annex 9 Model guidance for the storage and transport of time- and temperature–sensitive pharmaceutical products . World Health Organization (WHO). [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 4. CAS 254454-54-1 | 1-BOC-3-Iodoazetidine - Synblock [synblock.com]

- 5. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

- 6. 1-Boc-3-iodo-azetidine Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]

- 7. CAS 254454-54-1 | 1-BOC-3-Iodoazetidine - Synblock [synblock.com]

- 8. 254454-54-1|tert-Butyl 3-iodoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 9. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Safe Handling of 3-Iodoazetidine Hydrochloride

Section 1: Introduction and Compound Profile

The azetidine ring is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for novel therapeutics. Its strained four-membered ring system imparts unique conformational constraints and metabolic stability to drug candidates. 3-Iodoazetidine hydrochloride is a key reactive intermediate, enabling chemists to introduce the azetidine moiety into larger molecules through nucleophilic substitution reactions.

However, its utility is matched by its potential hazards. The combination of a reactive iodide leaving group and a biologically active heterocyclic core necessitates a robust understanding of its safety profile. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound, designed for researchers and drug development professionals.

Causality of Hazard: The primary hazards of this compound stem from three sources: the inherent reactivity of the C-I bond, the potential biological activity of the azetidine ring system, and the acidic nature of the hydrochloride salt. Alkyl iodides are known alkylating agents, which raises concerns about potential mutagenicity.

Note: Specific safety data for this compound is limited. Therefore, this guide synthesizes data from closely related structural analogs, primarily tert-Butyl 3-iodoazetidine-1-carboxylate (CAS 254454-54-1) , to establish a conservative and comprehensive safety protocol. Researchers must treat this compound with the caution afforded to a novel chemical entity with potential for high reactivity and biological activity.

Physicochemical Data Summary

The following data is for the closely related analog, 1-Boc-3-iodoazetidine. The hydrochloride salt is expected to be a solid with higher water solubility.

| Property | Value | Source |

| CAS Number | 254454-54-1 | [1] |

| Molecular Formula | C₈H₁₄INO₂ | [1][2] |

| Molecular Weight | 283.11 g/mol | [1][2] |

| Appearance | Colorless to Brown clear liquid | [1] |

| Storage Temperature | Room Temperature, recommended <15°C in a dark place | [2] |

| Key Sensitivities | Light and Air Sensitive | [1] |

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) classifications for structural analogs provide a clear framework for risk assessment.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

| Warning/Danger | H302: Harmful if swallowed.H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2]H341: Suspected of causing genetic defects. | P201/P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]P308+P313: IF exposed or concerned: Get medical advice/attention. |

Expert Insight: The H341 classification ("Suspected of causing genetic defects") is the most significant long-term health risk. This is mechanistically plausible due to the compound's nature as an alkylating agent. The iodine atom is an excellent leaving group, leaving behind an electrophilic carbon on the azetidine ring that can react with nucleophilic sites on DNA, potentially leading to mutations. This necessitates stringent controls to prevent any level of exposure.

Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving this compound. The goal is to apply the Hierarchy of Controls, prioritizing engineering solutions over reliance on personal protective equipment.

Caption: Risk Assessment Workflow for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through robust containment strategies. PPE should be considered the final barrier between the researcher and the chemical.

Engineering Controls

-

Primary Containment: All manipulations of this compound (weighing, transfers, reactions) must be conducted within a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors or aerosols.

-

Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas. Storage areas should also be well-ventilated.[5] For antineoplastic or other hazardous drugs, storage in an externally vented, negative-pressure room with at least 12 air changes per hour is recommended.[5]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment. The following represents the minimum required protection.

-

Hand Protection: Double gloving is mandatory.

-

Inner Glove: A standard nitrile examination glove.

-

Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.

-

Rationale: Double gloving provides a fail-safe.[7] If the outer glove is contaminated, it can be removed and replaced without exposing the skin. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] Powder-free gloves are essential to prevent aerosolization and contamination of the work area.[7]

-

-

Eye and Face Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a full-face shield must be worn over the goggles.[8]

-

Body Protection: A long-sleeved, cuffed laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically-resistant apron or gown should be worn.[8]

-

Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood. If engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[9]

Section 4: Standard Operating Protocols

Adherence to established protocols is critical for ensuring consistent and safe operations.

Protocol: Safe Handling and Storage

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Transport: Transport the compound in a sealed, labeled, and shatter-proof secondary container.

-

Weighing: Weigh the solid hydrochloride salt on weighing paper or in a tared vial within the fume hood. Avoid creating dust.

-

Dispensing/Transfer: Use a spatula for solids or a calibrated pipette for solutions. Perform all transfers over a tray or absorbent pad to contain any minor drips.

-

Post-Handling: After use, tightly seal the primary container. Decontaminate spatulas and other equipment. Wipe down the work surface in the fume hood.

-

Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

-

Storage: Store the container in a designated, labeled location. The storage area should be cool, dry, dark, and well-ventilated, away from incompatible materials.[2][10][11]

Protocol: Spill Management

A rapid and orderly response can significantly reduce the risk to personnel and the environment.[12]

-

Immediate Actions: Alert personnel in the immediate vicinity. If the spill is large or involves personal exposure, evacuate the area.

-

Containment: For a small, manageable spill (<100 mL), cover it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[12] Do not use combustible materials like paper towels.

-

Neutralization (if applicable): For acidic hydrochloride salts, a weak base like sodium bicarbonate can be used for neutralization after absorption.

-

Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[6]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor and institutional safety office, regardless of size.

Section 5: Emergency and First Aid Procedures

Immediate and correct first aid can drastically reduce the severity of an injury. All exposures must be treated as serious medical events.

Emergency Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[6][14] Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[15][16] Wash the affected skin area with plenty of soap and water.[4][6] Seek medical attention if irritation develops or persists.

-

In Case of Inhalation: Move the exposed individual to fresh air at once.[3][6] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[17]

Section 6: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

-

Waste Streams: All materials contaminated with this compound, including excess reagent, contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[5]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

-

Procedure: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.

References

- The Label and Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Pesticide Environmental Stewardship.

- Azetidine-3-carbonitrile hydrochloride Safety Data Sheet. (2022, May 16). Apollo Scientific.

- What to do in a chemical emergency. (2024, October 10). GOV.UK.

- Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3). The Hospital for Sick Children.

- SAFETY DATA SHEET: 1-Boc-3-(iodomethyl)azetidine. (2025, December 26). Fisher Scientific.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists.

- WHS OP031 Hazardous Chemical First Aid and Emergency Procedure. (n.d.). University of New England (UNE).

- SAFETY DATA SHEET: Titriplex® VS. (n.d.). Merck Millipore.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- tert-Butyl 3-iodoazetidine-1-carboxylate Safety Information. (n.d.). BLD Pharm.

- EMERGENCY RESPONSE. (n.d.). Manitoba Agriculture.

- SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride. (2024, February 4). Fisher Scientific.

- Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- 1-Boc-3-iodoazetidine | 254454-54-1. (n.d.). ChemicalBook.

- 3-Hydroxyazetidine hydrochloride Safety Data Sheet. (2023, July 5). Apollo Scientific.

- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).

- 1-(tert-Butoxycarbonyl)-3-iodoazetidine | 254454-54-1. (n.d.). TCI Chemicals.

- Safety data sheet. (2019, November 6). Schopf Hygiene GmbH & Co. KG.

- Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co.KG.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC).

- SAFETY DATA SHEET. (2024, March 4). Sigma-Aldrich.

- 1-Boc-3-Iodoazetidine Safety Information. (n.d.). Sigma-Aldrich.

Sources

- 1. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 2. 254454-54-1|tert-Butyl 3-iodoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 6. fishersci.com [fishersci.com]

- 7. pppmag.com [pppmag.com]

- 8. pogo.ca [pogo.ca]

- 9. The Label and Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemos.de [chemos.de]

- 12. gov.nl.ca [gov.nl.ca]

- 13. nj.gov [nj.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. gov.uk [gov.uk]

- 16. une.edu.au [une.edu.au]

- 17. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

The Azetidine Imperative: A Technical Guide to 3-Substituted Scaffolds in Drug Discovery

Executive Summary: Escaping Flatland

The "Escape from Flatland" initiative in medicinal chemistry has elevated saturated heterocycles from mere linkers to pharmacophoric centerpieces. Among these, the 3-substituted azetidine stands as a premier bioisostere. Unlike the planar phenyl ring or the flexible propyl chain, the azetidine offers a unique geometric compromise: a rigidified vector (approx. 160° bond angle) and a lowered lipophilicity profile (

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and medicinal application of 3-substituted azetidines.[1][2] It moves beyond basic definitions to address the core challenge: How to install substituents at the sterically and electronically demanding C3 position without compromising ring integrity.

Part 1: The Physicochemical Argument

The "Butterfly" Conformation and Vector Alignment

The azetidine ring is not planar. To alleviate torsional strain (eclipsing interactions), it adopts a puckered "butterfly" conformation.[1] This has profound implications for substituent display.

-

Pucker Angle: Typically ~25–35°.

-

Vector Analysis: Substituents at the 3-position do not exit at 180° (linear) as they might in a para-substituted phenyl ring. Instead, they exit at an obtuse angle, allowing for unique exploration of binding pocket depth that planar rings cannot access.[1]

-

Basicity (

): The ring strain increases the s-character of the nitrogen lone pair, generally lowering the

Lipophilicity Modulation (LogD)

Replacing a gem-dimethyl group or a cyclobutane with an azetidine (specifically the N-H or N-Me moiety) significantly lowers

Table 1: Physicochemical Comparison of 4-Membered Scaffolds

| Feature | Cyclobutane | Oxetane | Azetidine (N-H) | Impact on Drug Design |

| H-Bond Donor | No | No | Yes | Critical for specific receptor interactions. |

| H-Bond Acceptor | No | Strong | Moderate | Solvation and permeability balance. |

| Metabolic Liability | Low | Low (generally) | Moderate (N-oxidation) | N-capping (e.g., amides, carbamates) resolves this.[1] |

| Vector Geometry | Puckered | Puckered | Puckered | Rigid projection of C3-substituents. |

Part 2: Synthetic Architectures

Accessing the 3-position requires navigating the high ring strain (~26 kcal/mol). Three dominant strategies exist.

Strategy A: The Strain-Release Highway (Modern Standard)

The most powerful method for generating 3-substituted azetidines is the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) .

-

Mechanism: Nucleophilic attack on the central bond of the ABB releases strain, generating the azetidine core with a substituent at C3.

-

Utility: Ideal for installing alkyl, aryl, and heteroatom substituents.[1][3]

-

Key Reagents: "Turbo-Grignards" or organolithiums.

Strategy B: Transition Metal Cross-Coupling (The 3-Iodo Solution)

Direct functionalization of 3-iodoazetidine or 3-bromoazetidine is the standard for installing

-

Challenge:

-hydride elimination is a competing pathway, leading to the formation of azetines (which hydrolyze/polymerize). -

Solution: Nickel catalysis (Ni) is superior to Palladium (Pd) here due to faster oxidative addition and a mechanism that suppresses

-elimination via radical intermediates.

Strategy C: De Novo Cyclization (Classical)

-

Mechanism: Intramolecular

displacement of -

Limitation: Entropically disfavored compared to 5-membered rings; requires high dilution or specific precursors (e.g., 2-substituted-1,3-propanediols).

Part 3: Visualization of Pathways

The following diagram illustrates the strategic divergence between Strain-Release (ABB) and Cross-Coupling (3-Iodo) pathways.

Caption: Divergent synthetic pathways for accessing 3-substituted azetidines via Strain-Release vs. Cross-Coupling.

Part 4: Detailed Experimental Protocol

Protocol: Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidine

Objective: Synthesis of 1-Boc-3-(4-fluorophenyl)azetidine via Negishi-like coupling.

Rationale: This protocol utilizes Nickel to overcome the sluggish oxidative addition of alkyl iodides seen with Pd, and prevents

Materials

-

Substrate: 1-N-Boc-3-iodoazetidine (1.0 equiv)

-

Coupling Partner: 4-Fluorophenylzinc bromide (1.5 equiv, 0.5 M in THF)[1]

-

Catalyst:

(10 mol%)[1] -

Ligand: Pybox (e.g., (S,S)-Ph-Pybox) or simple diamine ligands (12 mol%)[1]

-

Additive: Sodium Iodide (NaI) (0.5 equiv) - Crucial for accelerating the catalytic cycle via halogen exchange.[1]

-

Solvent: DMA (N,N-Dimethylacetamide) / THF mixture.[1]

Step-by-Step Workflow

-

Catalyst Pre-complexation: In a glovebox or under strict Argon atmosphere, charge a flame-dried Schlenk tube with

(10 mol%) and the Pybox ligand (12 mol%). Add DMA (2 mL/mmol substrate) and stir for 20 minutes until a homogenous solution (often green/blue) forms. -

Substrate Addition: Add 1-N-Boc-3-iodoazetidine (1.0 equiv) and NaI (0.5 equiv) to the catalyst mixture.

-

Technical Note: NaI facilitates the Finkelstein reaction in situ, ensuring the iodide remains the active electrophile if any exchange occurs, and stabilizes the Ni-intermediate.[1]

-

-

Nucleophile Addition: Cool the reaction mixture to 0°C. Dropwise add the organozinc reagent (4-Fluorophenylzinc bromide) over 10 minutes.

-

Control: Exotherm control is vital to prevent decomposition of the sensitive azetidine ring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the iodide (M+H-Boc peak) and appearance of the product mass.

-

-

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x).[1] Wash combined organics with water and brine (to remove DMA). Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). 3-substituted azetidines often stain poorly with UV; use Ninhydrin or

.

Part 5: Medicinal Chemistry Case Studies

Baricitinib (Olumiant)[1]

-

Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[1]

-

Structure: Contains an azetidine linked to a pyrrolo[2,3-d]pyrimidine.[1]

-

Role of Azetidine: The azetidine ring at the 1-position acts as a rigid spacer carrying a cyanomethyl group at the 3-position.

-

Significance: The 3-cyanomethyl-3-azetidinyl motif provides a critical vector that extends into the solvent-exposed region of the JAK kinase domain, improving selectivity and physicochemical properties over a flexible chain.

Cobimetinib (Cotellic)[1]

-

Target: MEK Inhibitor (Melanoma).[1]

-

Structure: Features a highly substituted piperidine, but recent analogs and "next-gen" MEK inhibitors utilize 3-fluoro-3-substituted azetidines to modulate basicity and metabolic stability.

-

Mechanism: The electron-withdrawing fluorine at C3 lowers the

of the azetidine nitrogen, reducing hERG liability while maintaining potency.

Part 6: Future Outlook & Challenges

The frontier of azetidine chemistry lies in stereoselective C-H activation . While 3,3-disubstitution is solved via ABBs, installing a single substituent at C3 with high enantiocontrol remains a challenge, often requiring chiral resolution.[1]

Future workflows will likely integrate Photoredox/Nickel dual catalysis to allow the coupling of 3-carboxylic acid azetidines (from abundant precursors) with aryl halides via decarboxylative cross-coupling, bypassing the unstable organometallic intermediates entirely.

References

-

Duncton, M. A. (2011).[1] Minireview: Azetidines in Drug Discovery. MedChemComm. Link

-

Wuitschik, G., et al. (2010).[1] Oxetanes and Azetidines as Bioisosteres. Angewandte Chemie International Edition. Link[1]

-

Gianatassio, R., et al. (2016).[1] Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Science (Baran Lab).[1] Link[1]

-

Strotman, N. A., et al. (2018).[1][4] Reaction Development and Mechanistic Study of a Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines. Journal of the American Chemical Society. Link[1]

-

Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

Sources

Theoretical Conformational Analysis of 3-Iodoazetidine Hydrochloride: A Computational Guide

Topic: Theoretical Calculations on 3-Iodoazetidine Hydrochloride Conformation Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary & Strategic Importance

The azetidine ring, a four-membered nitrogen heterocycle, is a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike the flexible piperidine or rigid pyrrolidine, azetidine offers a unique "butterfly" puckering motion that allows it to adapt to protein binding pockets while maintaining a low molecular weight.

This compound represents a high-value building block. The iodine atom serves as a versatile handle for cross-coupling (Suzuki, Sonogashira) or as a halogen-bond donor in active sites. However, the conformational landscape of this molecule is non-trivial. The interplay between ring strain (~26 kcal/mol), the steric bulk of the iodine, and the electrostatic influence of the protonated nitrogen (hydrochloride salt) dictates its reactivity and vector alignment.

This guide provides a rigorous, self-validating computational protocol to map the conformational space of 3-iodoazetidine HCl, ensuring high-fidelity predictions for downstream medicinal chemistry applications.

Computational Methodology: The "Why" and "How"

Electronic Structure Theory Selection

For a system containing Iodine (Z=53) and a charged ammonium center, standard organic force fields or low-level semi-empirical methods are insufficient.

-

Density Functional Theory (DFT): We recommend

B97X-D or M06-2X .-

Causality: These functionals include dispersion corrections (critical for describing the weak non-covalent interactions between the large Iodine atom and the chloride counterion) and handle long-range interactions better than B3LYP.

-

-

Basis Set Selection (The Iodine Challenge):

-

Standard Pople sets (e.g., 6-31G*) do not support Iodine without modification.

-

Recommendation: Use def2-TZVP (Triple-Zeta Valence Polarized) for all atoms. This basis set utilizes Effective Core Potentials (ECPs) for Iodine to account for relativistic effects, which are non-negligible for heavy halogens.

-

Solvation and Counterion Modeling

The "hydrochloride" designation implies an ionic pair. In the gas phase, the

-

Protocol: Use an implicit solvation model (SMD or PCM) parameterized for the solvent of interest (e.g., DMSO or Methanol).

-

Explicit Solvation: For highest accuracy, include 1-2 explicit solvent molecules bridging the

and

The Conformational Landscape: Puckering Coordinates

The azetidine ring is not planar.[1][2][3] It exists in a dynamic equilibrium between two puckered conformers. To analyze this, we define the Ring Puckering Angle (

Defining the Coordinate

The puckering angle

-

Planar:

(Transition State) -

Puckered:

(Minima)

Axial vs. Equatorial Preference

In 3-substituted azetidines, the substituent can adopt a pseudo-axial or pseudo-equatorial orientation.

-

3-Iodoazetidine HCl Specifics:

-

Steric Factor: The massive Iodine atom prefers the equatorial position to minimize 1,3-transannular repulsion with the protons on the nitrogen.

-

Electronic Factor: The

orbital interacts with the lone pairs (or bonding orbitals) of the ring, creating a hyperconjugative stabilization that often reinforces the equatorial preference.

-

Quantitative Data Summary (Representative)

| Parameter | Equatorial Conformer | Axial Conformer | Planar Transition State |

| Relative Energy ( | 0.00 kcal/mol (Global Min) | +0.8 - 1.2 kcal/mol | +2.5 - 3.5 kcal/mol |

| Puckering Angle ( | ~28° | ~32° | 0° |

| C-I Bond Length | 2.14 Å | 2.16 Å | 2.15 Å |

| Dipole Moment | High (Vectors additive) | Lower (Vectors opposed) | N/A |

Self-Validating Experimental Protocol

To ensure trustworthiness, the computational workflow must include internal checks.

Step-by-Step Workflow

-

Initial Guess Generation:

-

Generate two starting structures: one with Iodine equatorial, one axial.

-

Place the

counterion approx 3.0 Å from the nitrogen.

-

-

Optimization & Frequency (Opt+Freq):

-

Run optimization at

B97X-D/def2-TZVP level with SMD solvation. -

Validation Check 1: Ensure NO imaginary frequencies for minima.

-

Validation Check 2: Ensure ONE imaginary frequency for the Transition State (planar).

-

-

Potential Energy Surface (PES) Scan:

-

Scan the dihedral angle

from -40° to +40° in 5° steps. -

This maps the barrier to inversion.

-

-

NMR Prediction (GIAO):

-

Calculate NMR shielding tensors on the optimized geometries.

-

Validation Check 3: Compare predicted

coupling constants with experimental NMR. The coupling between

-

Visualization of Computational Workflow

The following diagram illustrates the logical flow for determining the conformation, ensuring all "fail states" (e.g., imaginary frequencies) are handled.

Figure 1: Logic flow for the theoretical determination of azetidine conformation, including error handling loops.

Implications for Drug Design[1]

Understanding the puckering of 3-Iodoazetidine is not merely academic; it dictates the vector of the Iodine bond.

-

Vector Alignment: If the Iodine is used in a Suzuki coupling to attach an aryl group, the angle of exit relative to the nitrogen lone pair (or N-H bond) changes by ~30° between the axial and equatorial conformers.

-

Volume Occupancy: The equatorial conformer has a larger effective hydrodynamic radius in the plane of the ring, while the axial conformer is more compact but deeper.

-

Reactivity: Nucleophilic substitution (

) at the 3-position (displacing Iodine) is stereoelectronically dependent on the ring pucker. The incoming nucleophile trajectory is less hindered in the equatorial conformer.

References

-

Azetidine Conformational Analysis

- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

-

Basis Sets for Iodine (def2-TZVP)

- Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297.

-

Dispersion Corrected DFT (

B97X-D):- Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615.

-

Solvation Models (SMD)

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Iodoazetidine Hydrochloride in Nucleophilic Substitution Reactions

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2][3] 3-Iodoazetidine hydrochloride serves as a highly valuable and reactive electrophilic building block for the introduction of this four-membered heterocycle. This guide provides an in-depth exploration of its application in nucleophilic substitution reactions, offering researchers and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings, provide field-tested protocols for various nucleophile classes, address common challenges, and outline critical safety considerations.

The Azetidine Motif: A Privileged Structure in Drug Discovery

The strategic incorporation of small, strained rings is a powerful tactic in molecular design. The azetidine ring, a nitrogen-containing four-membered heterocycle, offers a unique blend of properties that make it an attractive bioisostere for larger rings like pyrrolidine or piperidine.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and rigid structure can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to protein targets.[3] Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and basicity, key factors in optimizing pharmacokinetic profiles.

3-Iodoazetidine and its N-protected derivatives are powerful reagents for accessing 3-substituted azetidines, a class of compounds frequently explored in the development of novel therapeutics.[4]

Understanding the Reagent: this compound

3-Iodoazetidine is typically supplied as a hydrochloride salt to enhance its stability and ease of handling. For most synthetic applications, the nitrogen atom must be protected to prevent it from acting as a competing nucleophile and to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is the most common choice, yielding 1-Boc-3-iodoazetidine, a versatile intermediate that is commercially available.[5][6]

Key Structural & Reactivity Insights:

-

The Electrophilic Center: The C-3 position of the azetidine ring is rendered highly electrophilic by the attached iodine atom, an excellent leaving group.

-

The Role of the N-Protecting Group: The Boc group is electron-withdrawing, which can slightly modulate the reactivity of the ring. Crucially, it prevents N-alkylation side reactions and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) post-substitution.

-

Ring Strain: The significant ring strain makes the azetidine ring susceptible to reactions that relieve this strain. While this drives the desired substitution, it can also lead to undesired ring-opening pathways under certain conditions, particularly with acid catalysis.[2][3][7]

The Mechanism: A Classic SN2 Pathway

Nucleophilic substitution at the C-3 position of 1-Boc-3-iodoazetidine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This pathway involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the iodine leaving group.

The key features of this mechanism are:

-

Backside Attack: The nucleophile approaches the C-3 carbon from the opposite face of the C-I bond.

-

Single Transition State: Bond formation with the nucleophile and bond cleavage of the C-I bond occur simultaneously.

-

Inversion of Stereochemistry: If the C-3 carbon is a chiral center, the reaction proceeds with an inversion of its configuration.

-

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the azetidine substrate and the nucleophile.[9]

Caption: Standard workflow for the synthesis of 3-aminoazetidines.

Detailed Protocol: Synthesis of tert-Butyl 3-(diethylamino)azetidine-1-carboxylate

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-iodoazetidine (1.0 g, 3.53 mmol, 1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile (ACN, 15 mL) followed by potassium carbonate (K₂CO₃, 1.46 g, 10.6 mmol, 3.0 eq).

-

Nucleophile Addition: Add diethylamine (0.44 mL, 4.24 mmol, 1.2 eq) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic solids and concentrate the filtrate under reduced pressure.

-